REACTION_CXSMILES
|
C([C:3]1[C:7]2=[C:8]([C:12](O)=[O:13])[CH:9]=[CH:10][CH:11]=[C:6]2[O:5][C:4]=1[CH3:15])C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:15][C:4]1[O:5][C:6]2[C:7](=[C:8]([CH2:12][OH:13])[CH:9]=[CH:10][CH:11]=2)[CH:3]=1 |f:1.2.3.4.5.6|
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Name
|
Ethyl 2-methyl-benzofuran-4-carboxylic acid
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(OC=2C1=C(C=CC2)C(=O)O)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC=2C(C1)=C(C=CC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.34 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |